molecular formula C12H13NO2 B14681304 Carbostyril, 1,3-dimethyl-4-methoxy- CAS No. 32606-04-5

Carbostyril, 1,3-dimethyl-4-methoxy-

Cat. No.: B14681304
CAS No.: 32606-04-5
M. Wt: 203.24 g/mol
InChI Key: KGJOYNVCJDCRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbostyril, 1,3-dimethyl-4-methoxy- is a derivative of carbostyril, a heterocyclic compound that is structurally related to quinoline. This compound is known for its interesting fluorescence properties and has been studied for various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbostyril, 1,3-dimethyl-4-methoxy- typically involves the methylation and methoxylation of carbostyril derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitro-aniline with appropriate reagents to introduce the dimethyl and methoxy groups .

Industrial Production Methods

Industrial production methods for carbostyril derivatives often involve multi-step synthesis processes that include nitration, reduction, and cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Carbostyril, 1,3-dimethyl-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce amino-substituted carbostyril compounds .

Scientific Research Applications

Carbostyril, 1,3-dimethyl-4-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbostyril, 1,3-dimethyl-4-methoxy- exerts its effects is primarily through its interaction with molecular targets that influence fluorescence. The compound’s structure allows it to absorb light and re-emit it at a different wavelength, making it useful in various imaging applications. Additionally, its antimicrobial activity is thought to be related to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbostyril, 1,3-dimethyl-4-methoxy- is unique due to its specific substitution pattern, which enhances its fluorescence properties and makes it particularly useful in applications requiring strong and stable fluorescence .

Properties

CAS No.

32606-04-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-methoxy-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-8-11(15-3)9-6-4-5-7-10(9)13(2)12(8)14/h4-7H,1-3H3

InChI Key

KGJOYNVCJDCRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.